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CAS No.: 1425038-27-2
Cat. No.: B1139506
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Process Chemistry Rationale and Strategic
Evolution

Grazoprevir is a highly potent, second-generation Hepatitis C virus (HCV) NS3/4a protease
inhibitor[1]. The molecular architecture of Grazoprevir features an 18-membered macrocycle, a
qguinoxaline core, a chiral pyrrolidine (proline derivative), and a complex cyclopropyl
acylsulfonamide moiety[1].

In early discovery phases, the macrocyclic skeleton was constructed using a Ring-Closing
Metathesis (RCM) strategy[1]. However, process chemists at Merck identified that the RCM
approach suffered from severe limitations during scale-up. The ruthenium-based Grubbs
catalyst exhibited a strong binding affinity to the quinoxaline nitrogen atoms, forming a stable
chelated Ru-complex that sequestered the catalyst and plummeted the macrocyclization yield
to approximately 25%[1].

To establish a commercially viable and environmentally responsible manufacturing route, the
synthesis was redesigned into a highly convergent 4-building block pathway[1]. The revised
route abandoned RCM in favor of a macrolactamization strategy, which drastically improved
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overall yields to 51% with >99.9% API purity[1]. Furthermore, converting the final API into a
sodium salt (Grazoprevir sodium) enhances aqueous solubility and bioavailability, leveraging
the acidic proton of the acylsulfonamide group (pKa ~4.5)[2].
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Fig 1: Convergent 4-building block synthesis pathway for Grazopreuvir.

Quantitative Route Comparison and Reagent
Selection
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The transition from RCM to Macrolactamization required careful selection of coupling reagents
and bases to prevent epimerization at the seven stereogenic centers[1]. The SNAr
displacement relies on the precise nucleophilicity of the hydroxyproline alkoxide, generated
using Cs2COg3, to attack the electron-deficient chloroquinoxaline[1].

Table 1: Route Optimization Data (RCM vs.

Macrolactamization)
1st Gen: Ring- 2nd Gen:
Parameter Closing Metathesis  Macrolactamization Causality for Shift
(RCM) (Commercial)

Ru-catalyst chelation
Hoveyda-Grubbs 2nd HATU, DIPEA, High by quinoxaline
Key Reagents o i
Gen Catalyst Dilution nitrogens halted RCM

turnover.

Macrolactamization
Macrocyclization Yield  ~25% >75% avoids transition metal

poisoning[1].

Convergent assembly
Overall API Yield <15% 51% of 4 blocks minimizes
linear step losses[1].

) ) Eliminates the need
] ] High heavy metal (Ru)  Trace organic ]
Impurity Profile ) for aggressive metal
retention byproducts ]
scavenging protocols.

Table 2: Key Building Blocks for Grazoprevir Sodium
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Building Block Chemical Function Reagents for Incorporation

BB1: N-Boc-trans-4-hydroxy-L-  Provides the central chiral
. Cs2C0O3, NMP (for SNAr)
proline scaffold.

BB2: 2,3-Dichloro-6-

) ) Electrophile for ether linkage. Reacts directly with BB1[1].
methoxyquinoxaline

BB3: Chiral trans-cyclopropoxy  Forms the aliphatic macrocycle
) ) HATU, NMM, DMF[1].
amine linker.

BB4: Cyclopropylsulfonamide P1-P1' binding determinant. CDI, DBU, THF[1].

Standard Operating Protocol: Grazoprevir Sodium
Production

The following protocol outlines the validated, self-contained workflow for the synthesis of
Grazoprevir sodium, incorporating mandatory In-Process Controls (IPCs) to ensure batch-to-
batch reproducibility.
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1. SNAr Etherification
Cs2C0O3, NMP, 80°C
IPC: HPLC >98% conversion

2. Saponification & Amidation
HATU, NMM, DMF
IPC: LC-MS mass confirmation

3. Macrolactamization
Slow addition, HATU, DIPEA
IPC: Absence of linear precursor

l

4. Sulfonamide Coupling
CDI, DBU, THF, 40°C
IPC: HPLC >99% purity

5. Sodium Salt Formation
NaOH (aq) / EtOH, Crystallization
Release: API Specifications

Click to download full resolution via product page

Fig 2: Step-by-step experimental workflow for Grazoprevir Sodium production.

Step 1: SNAr Etherification

Objective: Establish the ether linkage between BB1 and BB2.

+ Charge a dry, nitrogen-purged reactor with N-Boc-trans-4-hydroxy-L-proline (BB1, 1.0 eq)
and 2,3-dichloro-6-methoxyquinoxaline (BB2, 1.05 eq).

¢ Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
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e Introduce Cs2CO3(2.5 eq). Causality: Cesium carbonate provides optimal basicity to
deprotonate the secondary alcohol without inducing epimerization at the proline a -carbon[1].

e Heat the suspension to 80°C for 12 hours.
e |PC: Monitor via HPLC. Proceed only when BB1 is <2% area.

e Quench with water, extract with EtOAc, and wash with brine. Concentrate the organic layer
to yield the diaryl ether intermediate.

Step 2: Amidation with the Cyclopropoxy Linker

Objective: Attach BB3 to the proline carboxylic acid.

Dissolve the intermediate from Step 1 in DMF (0.3 M).

o Add the trans-cyclopropoxy amine (BB3, 1.1 eq), followed by N-methylmorpholine (NMM, 3.0
eq) and HATU (1.2 eq).

 Stir at ambient temperature for 4 hours.
e |PC: Confirm amide formation via LC-MS.

e Perform an acidic workup (1N HCI) to remove NMM, followed by organic extraction and
solvent evaporation.

Step 3: Macrolactamization

Objective: Form the 18-membered macrocycle.

o Deprotect the N-Boc group and the terminal ester of the linear intermediate using a
TFA/DCM mixture, followed by solvent removal in vacuo.

o Critical Step: To prevent intermolecular oligomerization, employ pseudo-high dilution
conditions. Dissolve the deprotected linear precursor in a large volume of DMF (0.01 M).

« Slowly add this solution via a syringe pump over 10 hours to a stirring solution of HATU (1.5
eq) and DIPEA (4.0 eq) in DMF at 0°C.
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IPC: Monitor the disappearance of the linear precursor via HPLC.

Concentrate the mixture and purify the macrocycle via crystallization or silica gel
chromatography.

Step 4: Acylsulfonamide Coupling

Objective: Install the P1-P1' cyclopropyl acylsulfonamide (BB4).

Dissolve the macrocyclic carboxylic acid in anhydrous THF.

Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and heat to 40°C for 2 hours to form the
activated acylimidazole intermediate.

Add cyclopropylsulfonamide (BB4, 1.5 eq) and 1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU,
2.0 eq). Causality: DBU is a non-nucleophilic, sterically hindered base that efficiently
deprotonates the sulfonamide, facilitating its attack on the acylimidazole without causing side
reactions[1].

Stir at 40°C for 8 hours.

IPC: HPLC must show >99% conversion to Grazoprevir free acid.

Step 5: Sodium Salt Formation (Grazoprevir Sodium)

Objective: Convert the free acid to the highly soluble sodium salt[2].

Dissolve the purified Grazoprevir free acid in absolute ethanol (10 mL/g).

While stirring vigorously at room temperature, add exactly 1.0 equivalent of 1M aqueous
NaOH dropwise. Causality: The highly acidic proton on the acylsulfonamide nitrogen (flanked
by a carbonyl and a sulfonyl group) is selectively deprotonated.

Stir for 1 hour, then slowly add anti-solvent (heptane or MTBE) until the solution becomes
cloudy.

Seed the mixture (if available) and cool to 0°C to induce crystallization.
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« Filter the precipitate, wash with cold heptane, and dry under high vacuum at 40°C for 24
hours to yield Grazoprevir sodium salt as a crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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